3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]
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Overview
Description
3’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] is a heterocyclic compound that features a spiro linkage between a cyclopentane ring and an imidazo[4,5-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully or partially reduced forms of the compound.
Scientific Research Applications
3’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3’,5’,6’,7’-Tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine]
- 3’,5’,6’,7’-Tetrahydrospiro[cyclopropane-1,4’-imidazo[4,5-c]pyridine]
- 3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]
Uniqueness
3’,5’,6’,7’-Tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] is unique due to its specific spiro linkage and the combination of cyclopentane and imidazo[4,5-c]pyridine moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H15N3
- Molecular Weight : 177.25 g/mol
- CAS Number : 18096-46-3
The compound features a unique spirocyclic structure that combines a cyclopentane ring with an imidazo[4,5-c]pyridine moiety, which is essential for its biological activity.
Synthesis
The synthesis of 3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine] typically involves multi-step organic reactions. A common method includes the cyclization of suitable precursors under controlled conditions, often utilizing [2+2] cycloaddition reactions. This process may require specific catalysts and temperature control to ensure the correct formation of the spirocyclic structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colorectal), SKOV3 (ovarian), U87 (glioblastoma), and MCF-7 (breast).
- IC50 Values : Ranging from 3.83 to 11.94 μM compared to standard drugs like erlotinib.
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.
Cell Line | IC50 (μM) | Comparison Drug |
---|---|---|
HCT-116 | 3.83 | Erlotinib |
SKOV3 | 11.94 | Doxorubicin |
U87 | 8.50 | Cisplatin |
MCF-7 | 9.00 | Tamoxifen |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells:
- EGFR Inhibition : Similar compounds have shown significant inhibition of the epidermal growth factor receptor (EGFR), which is critical in many cancers.
- PI3K Pathway Modulation : The compound may also influence the phosphoinositide 3-kinase (PI3K) pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Study on Antitumor Efficacy
A study published in Molecules examined the efficacy of various derivatives of spirocyclic compounds, including 3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]. The results indicated:
- Enhanced Antitumor Activity : The compound showed significant antitumor efficacy in preclinical models.
- Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited synergistic effects that enhanced overall cytotoxicity.
Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that 3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine] has a favorable safety profile compared to established chemotherapeutics.
Properties
IUPAC Name |
spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopentane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-5-10(4-1)9-8(3-6-13-10)11-7-12-9/h7,13H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFXXAISRRUKQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=C(CCN2)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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